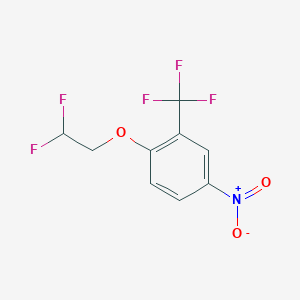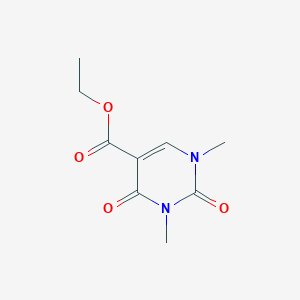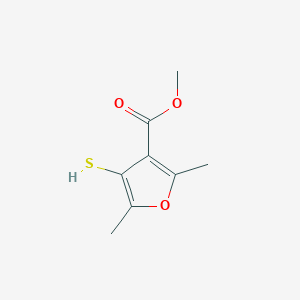
Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate
Vue d'ensemble
Description
“Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate” is a chemical compound with the CAS Number: 1565345-93-8 . Its molecular formula is C8H10O3S .
Molecular Structure Analysis
The molecular structure of “Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate” is represented by the formula C8H10O3S . The molecular weight of the compound is 186.23 g/mol.Applications De Recherche Scientifique
1. Synthesis of Isoxazoles and Druglike Compounds
Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate is used in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, which are derived from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate. This process involves selective nucleophilic chemistry, leading to a diverse 90-compound library of druglike isoxazoles (Robins et al., 2007).
2. Studies in Organic Reaction Mechanisms
The compound plays a role in the study of organic reaction mechanisms. For instance, the thermal rearrangement of methyl 3,3,5-triphenyl-3H-pyrazole-4-carboxylate proceeds by phenyl migration, not ester migration, elucidating the reaction pathways in organic synthesis (Abbott et al., 1974).
3. Quantum-Chemical Studies
It is used in quantum-chemical studies, as seen in the decomposition of methyl 5-(4-nitrophenoxy)tetrazole-2-carboxylate in dimethyl sulfoxide, yielding 1-methylsulfanylmethyl-5-(4-nitrophenoxy)tetrazole. This aids in understanding the structure and behavior of such compounds at a quantum level (Dabbagh et al., 2005).
4. Catalytic Processes
The compound is involved in catalytic processes like copper-catalyzed O-methylation of carboxylic acids using dimethyl sulfoxide, demonstrating its potential in broadening the scope of catalytic transformations (Jia et al., 2015).
5. Enantioselective Catalysis
Its derivatives are used in studying enantioselectivity in reactions catalyzed by enzymes like Candida rugosa lipase, contributing significantly to the field of asymmetric synthesis (Sobolev et al., 2002).
6. Synthesis of Antimicrobial Agents
Derivatives of methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate have been synthesized and evaluated for their antimicrobial activities, indicating its relevance in the development of new therapeutic agents (Hublikar et al., 2019).
7. Neuroprotective Properties
In neuroscience research, its derivatives like dimethyl sulfoxide are used to suppress ion currents and calcium influx in neurons, protecting against excitotoxic death, and thus, having implications in the treatment of neurodegenerative conditions (Lu & Mattson, 2001).
Propriétés
IUPAC Name |
methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-4-6(8(9)10-3)7(12)5(2)11-4/h12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOWMSFCVGJWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






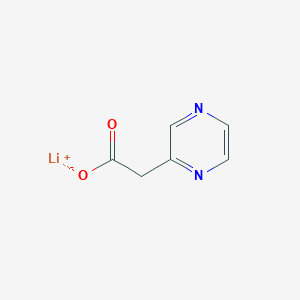
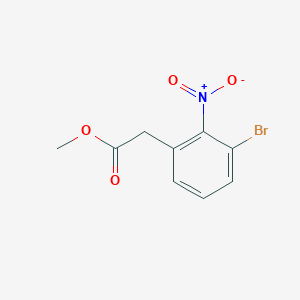
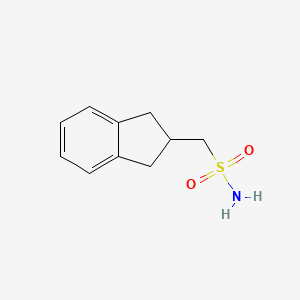
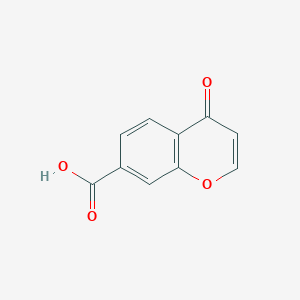
![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)
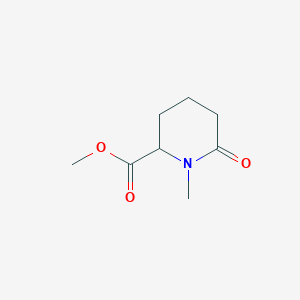
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/structure/B1433569.png)

![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)
